7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine
Description
Properties
IUPAC Name |
7-methyl-2H-pyrazolo[3,4-b]quinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-6-2-3-7-5-8-10(12)14-15-11(8)13-9(7)4-6/h2-5H,1H3,(H3,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBBODGTIZUGKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=NNC(=C3C=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure
- Starting Materials : Hydrazine hydrate and suitable precursors such as quinoline derivatives or cyclic diketones.
- Reaction Conditions :
- The reaction typically involves refluxing hydrazine hydrate with the precursor in a solvent like ethanol.
- Reaction times range from 4 to 6 hours.
- After completion, the reaction mixture is cooled and poured into ice water to precipitate the product.
- The crude product is filtered and recrystallized using solvents such as benzene or ethanol.
Example
A related method describes the synthesis of pyrazolo[3,4-b]quinolin-3-amine derivatives by refluxing hydrazine hydrate with a precursor in absolute ethanol for 4 hours, followed by recrystallization to purify the product.
Microwave-Assisted One-Pot Synthesis
Procedure
- Starting Materials : Amino phenyl pyrazole, cyclic diketones, and alcohols.
- Reaction Conditions :
- The reaction is conducted in a solvent like 1,4-dioxane under microwave irradiation at 90°C for approximately 30 minutes.
- A coupling agent such as T3P® (propylphosphonic anhydride) is used to facilitate the reaction.
- The reaction mixture is quenched with sodium bicarbonate solution and extracted using ethyl acetate.
- Purification : The product is purified via column chromatography using hexane and ethyl acetate as eluents.
Advantages
This method offers a rapid and efficient synthesis route with good yields and minimal side reactions. It is particularly useful for generating pyrazoloquinoline derivatives with diverse substituents.
Multicomponent Reaction in Ionic Liquids
Procedure
- Starting Materials :
- A substituted amino pyrazole (e.g., 5-amino-3-methyl-1-phenylpyrazole),
- An aldehyde (e.g., p-fluorobenzaldehyde),
- A diketone (e.g., hydroxy-naphthoquinone).
- Reaction Conditions :
- The reaction occurs in an ionic liquid such as [bmim]BF4 (1-butyl-3-methylimidazolium tetrafluoroborate).
- Stirring at room temperature ensures the formation of the desired compound.
- Purification : The product is isolated after extraction and recrystallization.
Advantages
This green chemistry approach minimizes the use of hazardous organic solvents while providing high selectivity and yield.
Comparison of Methods
| Methodology | Starting Materials | Reaction Time | Solvent/Conditions | Purification | Advantages |
|---|---|---|---|---|---|
| General Synthesis | Hydrazine hydrate, quinoline derivatives | ~4–6 hours | Ethanol, reflux | Recrystallization | Simple setup; widely applicable |
| Microwave-Assisted One-Pot | Amino phenyl pyrazole, diketones | ~30 minutes | Dioxane, microwave heating | Column chromatography | Fast synthesis; high efficiency |
| Multicomponent in Ionic Liquids | Amino pyrazole, aldehyde, diketone | ~Room temp | Ionic liquids | Recrystallization | Eco-friendly; high selectivity |
Chemical Reactions Analysis
7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine undergoes various chemical reactions:
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Biological Activity
7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biochemical properties, mechanisms of action, and its potential applications in therapeutic contexts, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₀N₄. Its structure features a pyrazoloquinoline core with a methyl group at the 7-position, which influences its reactivity and biological activity. The compound's unique structural characteristics allow it to interact with various biological targets, making it a valuable candidate for drug development.
This compound plays a crucial role in several biochemical reactions by interacting with enzymes and proteins. Notably, it acts as an inhibitor of protein kinases, which are essential regulators of cellular processes such as growth, differentiation, and apoptosis. This inhibition can lead to significant effects on cell proliferation and survival, particularly in cancer cells where these kinases are often overactive.
Interaction with Nucleic Acids
The compound also exhibits the ability to intercalate between DNA base pairs, potentially disrupting normal gene expression and DNA replication processes. This interaction may contribute to its anticancer properties by inducing apoptosis in malignant cells .
The mechanism of action involves the inhibition of specific kinases that are critical for cancer cell survival. For instance, studies have shown that this compound can inhibit Tropomyosin receptor kinases (TRKs), which are implicated in various cancers. By modulating kinase activity, the compound can alter signaling pathways that control cell cycle progression and apoptosis .
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have reported that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The effective concentration (EC50) values for inducing apoptosis range from 30 to 700 nM depending on the specific cancer type being studied .
Table 1: Summary of Anticancer Activity
| Cell Line | EC50 (nM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 400 | Apoptosis induction via kinase inhibition |
| HeLa (Cervical) | 30 | Cell cycle arrest |
| MCF-7 (Breast) | 70 | Apoptosis via DNA intercalation |
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. This potential is attributed to its ability to disrupt cellular processes in bacteria and fungi, although further research is needed to fully elucidate these effects.
Case Studies
A notable study investigated the structural activity relationship (SAR) of related pyrazoloquinoline derivatives. It was found that modifications at specific positions significantly influenced their biological activity. For example, derivatives with altered substituents exhibited varying levels of cytotoxicity against cancer cells, highlighting the importance of structural nuances in designing effective therapeutic agents .
Applications in Research and Industry
This compound serves multiple roles in scientific research:
Q & A
Q. What are the most efficient synthetic routes for preparing 7-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine and its derivatives?
The compound is typically synthesized via cyclocondensation reactions. For example, a protocol involves reacting 2-chloroquinoline-3-carbonitrile with hydrazine hydrate under reflux in ethanol, followed by methylation at the 7-position using iodomethane in DMF . Alternative routes include catalytic methods, such as using iodine or trifluoroacetic acid to promote heterocycle formation, achieving yields of 70–85% . Key intermediates like 3-amino-1H-pyrazolo[3,4-b]quinoline are critical for further functionalization .
Q. How is structural characterization of this compound performed using spectroscopic techniques?
1H/13C NMR and IR spectroscopy are standard. For this compound derivatives:
Q. What are common intermediates used in modifying the pyrazoloquinoline scaffold?
Intermediates like 4-hydrazino-7-methoxyquinoline or ethyl 5-amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylate are pivotal. These allow derivatization via hydrolysis, acetylation, or condensation with aromatic amines to introduce substituents (e.g., methyl, aryloxy groups) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in pyrazoloquinoline functionalization?
Regioselectivity is influenced by solvent polarity and catalyst choice. For example:
- Solvent : Polar aprotic solvents (e.g., DMF) favor N-methylation over O-methylation due to better stabilization of transition states .
- Catalysts : Iodine catalysis enhances cyclization efficiency in pyrazoloquinoline synthesis, reducing side products like dimerized intermediates .
- Temperature : Reflux conditions (80–100°C) improve yields in cyclocondensation reactions compared to room-temperature protocols .
Q. How should researchers address contradictory spectral data in structurally similar derivatives?
Contradictions often arise from substituent effects. For example:
Q. What methodologies are used to evaluate the biological activity of pyrazoloquinoline derivatives?
- In vitro assays : Antibacterial activity is tested via MIC (Minimum Inhibitory Concentration) against S. aureus and E. coli .
- Antioxidant screening : DPPH radical scavenging assays quantify activity, with IC50 values compared to ascorbic acid controls .
- Molecular docking : AutoDock or Schrödinger Suite models interactions with targets like DNA gyrase or COX-2 .
Q. How does substituent choice impact the stability of pyrazoloquinoline derivatives under physiological conditions?
Q. What strategies mitigate low yields in multi-step syntheses of pyrazoloquinoline-based hybrids?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
